Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-methyl-2-(3-methylanilino)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-5-4-6-11(7-9)17-14-15-8-12(10(2)16-14)13(18)19-3/h4-8H,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBJHDAVINBGNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=C(C(=N2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Formation via Cyclization
A common approach starts with condensation reactions involving:
- Aromatic aldehydes (e.g., 3-methylbenzaldehyde)
- β-ketoesters (e.g., ethyl or methyl acetoacetate)
- Nitrogen sources such as urea or substituted amines
For example, the synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves refluxing benzaldehyde, ethylacetoacetate, and urea in ethanol with catalytic hydrochloric acid for 6 hours, followed by isolation of the product by precipitation and recrystallization.
Chlorination to Form 2-Chloropyrimidine Intermediate
The pyrimidine-5-carboxylate derivative is then treated with phosphoryl chloride (POCl3) at elevated temperatures (e.g., 120°C for 2 hours) to convert the 2-oxo group into a 2-chloro substituent, yielding ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate.
Amination via Nucleophilic Substitution
The key step to introduce the 3-methylphenylamino group is the nucleophilic aromatic substitution of the 2-chloropyrimidine intermediate with 3-methylaniline (3-methylphenylamine). This reaction is typically carried out in 1,4-dioxane with catalytic hydrochloric acid at 100°C for 12 hours. The progress is monitored by TLC, and the product is purified by column chromatography and recrystallization.
Detailed Reaction Conditions and Parameters
| Step | Reactants/Conditions | Temperature | Time | Solvent | Notes |
|---|---|---|---|---|---|
| Pyrimidine core synthesis | Aromatic aldehyde + β-ketoester + urea + conc. HCl | Reflux (~75°C) | 6 hours | Ethanol | Catalytic conc. HCl, reflux, TLC monitoring |
| Chlorination (POCl3 treatment) | Pyrimidine derivative + POCl3 | 120°C | 2 hours | Neat or solvent | Converts 2-oxo to 2-chloro |
| Amination | 2-chloropyrimidine + 3-methylaniline + HCl catalyst | 100°C | 12 hours | 1,4-Dioxane | Nucleophilic aromatic substitution |
Alternative Preparation Routes and Industrial Considerations
Use of Ethyl vs. Methyl Esters
While ethyl esters are commonly used in laboratory syntheses, methyl esters can be prepared by transesterification or direct esterification of the corresponding carboxylic acid intermediates, depending on the desired final ester group.
Hydrolysis and Amide Formation
Related patents describe routes involving initial preparation of ester intermediates followed by hydrolysis under basic conditions (e.g., sodium hydroxide 4-6N) at 0-60°C to obtain carboxylic acids, which can then be converted to acid chlorides (using oxalyl chloride) and further reacted with anilines to form amides. Although this is a different substitution pattern, the methodology illustrates the versatility of pyrimidine carboxylate derivatives' functionalization.
Research Findings and Characterization Data
NMR Spectroscopy : ^1H NMR spectra of similar compounds show characteristic signals for aromatic protons, methyl groups on the aromatic ring, and methyl groups on the pyrimidine ring. For example, methyl protons appear as singlets around 2.2-2.4 ppm, aromatic protons between 7.2-7.7 ppm, and NH protons as broad singlets.
Mass Spectrometry : LCMS data typically show molecular ion peaks consistent with the expected molecular weight (e.g., M+1 peak at ~261-263 for related compounds).
Yields and Purity : Reported yields for nucleophilic substitution steps range from moderate to high (60-85%), with purification by chromatography and recrystallization ensuring high purity suitable for further applications.
Summary Table of Preparation Method
| Step No. | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Cyclization | Aromatic aldehyde, β-ketoester, urea | Reflux in ethanol with HCl (6h) | Pyrimidine core with ester functionality |
| 2 | Chlorination | POCl3 | 120°C, 2h | 2-chloropyrimidine intermediate |
| 3 | Nucleophilic substitution | 3-methylaniline, HCl catalyst | 100°C, 12h in 1,4-dioxane | This compound |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table highlights key structural and functional differences between the target compound and analogs:
Biological Activity
Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate (CAS: 1374509-41-7) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C14H15N3O2
Molar Mass: 257.29 g/mol
CAS Number: 1374509-41-7
The compound features a pyrimidine ring substituted with a methyl group and an amino group attached to a 3-methylphenyl moiety. This structural configuration is essential for its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological properties, including:
-
Anticancer Activity:
- Studies have shown that similar pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest. For instance, compounds in the same class have demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potential effectiveness in oncology .
- Anti-inflammatory Effects:
-
Mechanism of Action:
- The mechanism of action for this class of compounds often involves the inhibition of key signaling pathways such as MAPK and VEGFR-2, which are crucial in cancer progression and inflammatory responses. Docking studies suggest that these compounds can bind effectively to target proteins involved in these pathways .
Anticancer Activity
A study focusing on the structure-activity relationship (SAR) of pyrimidine derivatives revealed that certain modifications could enhance anticancer potency. For example, methylation at specific positions on the pyrimidine ring significantly increased inhibitory effects on tumor cell lines like HeLa and MCF-7, with IC50 values reported between 1.48 μM to 12.07 μM across various studies .
Anti-inflammatory Mechanisms
Research has demonstrated that similar compounds can effectively inhibit LPS-induced TNF-alpha release in macrophages, suggesting their potential as anti-inflammatory agents. In vivo studies have shown reduced microglial activation and astrocyte proliferation in models of neuroinflammation when treated with pyrimidine derivatives .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate?
- Methodological Answer : The compound can be synthesized via condensation reactions using aldehydes and urea derivatives under reflux conditions. For example, refluxing 3-methylphenylamine with a preformed pyrimidine carboxylate precursor in a solvent system like ethanol or DMSO:water (5:5) at 80–100°C for 12–24 hours yields the target compound. Post-synthesis, acidification with dilute HCl and crystallization from ethanol or ethyl acetate enhances purity .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding interactions (e.g., NH protons resonate at δ 10–12 ppm) .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds between NH and carbonyl groups) .
- HPLC : Validates purity (>95%) using a C18 column with a mobile phase of acetonitrile:water (70:30) .
Q. What purification techniques are recommended post-synthesis?
- Methodological Answer : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) effectively removes unreacted amines. Recrystallization from ethanol or methanol further eliminates polar impurities. For persistent byproducts, preparative HPLC with a reversed-phase column is advised .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational and experimental structural data for this compound?
- Methodological Answer : Discrepancies often arise in bond angles or torsional conformations. Use single-crystal X-ray diffraction to benchmark experimental geometry. Compare with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to identify steric or electronic effects. Adjust computational models by incorporating solvent effects (e.g., PCM for ethanol) .
Q. How should researchers design experiments to assess structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., electron-withdrawing Cl or electron-donating OCH) at the 3-methylphenyl position to evaluate electronic effects .
- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinase or protease assays) using IC measurements. Pair with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .
Q. How can unexpected byproducts during synthesis be systematically addressed?
- Methodological Answer :
- Reaction Monitoring : Use TLC (silica gel, UV detection) or in-situ FTIR to track intermediate formation.
- Byproduct Identification : Isolate via flash chromatography and characterize by HRMS and H NMR. Common byproducts include over-alkylated derivatives or oxidation products (e.g., carboxylate → ketone under oxidative conditions) .
- Process Optimization : Adjust stoichiometry (e.g., reduce amine excess) or employ inert atmospheres to suppress oxidation .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Conflicting solubility profiles may arise from polymorphic forms. Perform differential scanning calorimetry (DSC) to identify polymorphs. Compare solubility in DMSO, methanol, and chloroform using UV-Vis spectroscopy (λ~270 nm). Note that carboxylate esters often exhibit higher solubility in aprotic solvents due to reduced hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
